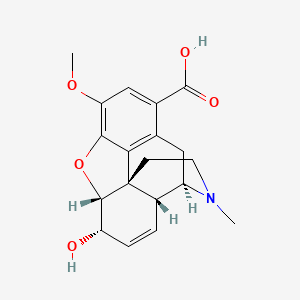
Cocinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric acid, also known as citrate, is an organic acid found in citrus fruits. It is an important component of the Krebs cycle, which is the biochemical pathway that produces energy from carbohydrates and fats. Citric acid is also found in many other foods, such as tomatoes, grapes, and pineapple. Citric acid is widely used in food, pharmaceutical, and industrial applications due to its antibacterial and antioxidant properties. In the lab, citric acid is used as a buffer, a reagent, and a chelating agent.
Applications De Recherche Scientifique
Research Chemical
Cocinic acid is used as a research chemical for development purposes. It is not intended for animal or human testing and usage .
Surfactant Production
It has been used as a conditioning agent and as an emulsifier for the production of hydrogenated coconut oil. Cocinic acid can be used as a sulfated or unsulfated fatty alcohol, which can be found in the profiles of many natural oils .
Oleo-Furan Surfactants
Cocinic acid is utilized in the synthesis of tunable oleo-furan surfactants by acylation of renewable furans, which are important for creating environmentally friendly surfactants .
Propriétés
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-19-11-3-4-13(21)17(19)25-16-14(24-2)8-10(18(22)23)9(15(16)19)7-12(11)20/h3-4,8,11-13,17,21H,5-7H2,1-2H3,(H,22,23)/t11-,12+,13-,17-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXRDPRLQDAFK-IWKDVGJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5C(=O)O)OC)OC3C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5C(=O)O)OC)O[C@H]3[C@H](C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the typical applications of Cocinic Acid in material science?
A1: Cocinic Acid, a fatty acid, finds use as a precursor in the synthesis of various materials. For example, it serves as a starting material for preparing biomass-derived surfactants. [] These surfactants, like the asymmetric gemini surfactant SX, are synthesized through a multi-step process involving amidation, ethoxylation, carboxyl methylation, and esterification of Cocinic Acid. [] This highlights the versatility of Cocinic Acid in developing environmentally friendly surfactants with potential applications in various industries.
Q2: How does Cocinic Acid contribute to the properties of thin films in materials science?
A2: Cocinic Acid, specifically its diethanol amide derivative, acts as a surfactant to enhance the surface activity of copper-zinc-tin-sulfur granules during the preparation of thin films. [] This improved surface activity promotes the formation and growth of crystals during the annealing process, resulting in thin films with larger crystal particles, higher density, and superior crystallization quality. [] These features are crucial for optimizing the performance of photovoltaic devices.
Q3: Can Cocinic Acid be substituted in alkyd resin formulations, and what are the potential benefits?
A3: Yes, Cocinic Acid can be replaced with 3,5,5-trimethyl hexanoic acid in alkyd resin formulations. [] This substitution leads to improved properties in the resulting finish film, including enhanced fullness, gloss, and resistance to yellowing. [] Additionally, this modification makes the finish easier to apply, highlighting the potential of using alternative acids like 3,5,5-trimethyl hexanoic acid to enhance the performance of alkyd resins.
Q4: How is Cocinic Acid utilized in the metal plating industry?
A4: Cocinic Acid derivatives, particularly Cocinic Acid alkanolamide, are employed as components in ammonium-salt-free plating assistant agents for hot-dip galvanizing. [] These agents are crucial for preparing steel and iron surfaces before the galvanization process. The Cocinic Acid alkanolamide, along with other components, forms a uniform film on the metal surface, ensuring efficient zinc adhesion during hot-dip plating. [] This application highlights the role of Cocinic Acid derivatives in enhancing the efficiency and environmental friendliness of metal plating processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)
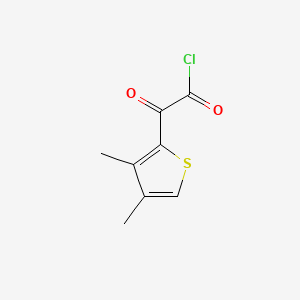
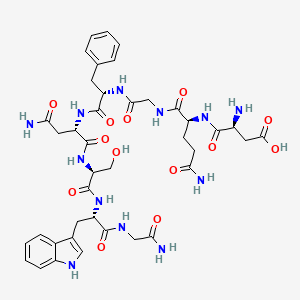
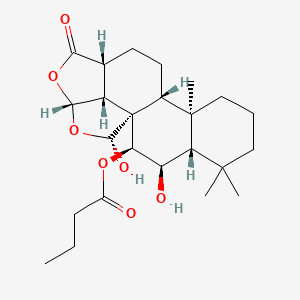

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
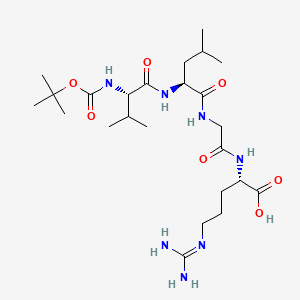

![(4-amino-6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B561370.png)
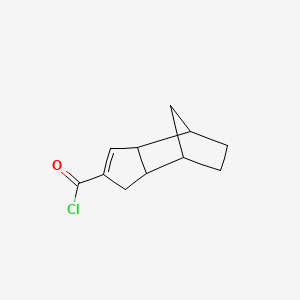


![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)